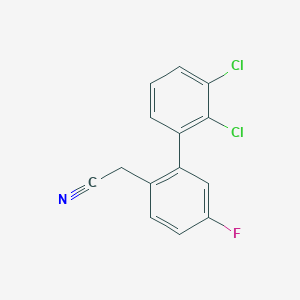
(2',3'-Dichloro-5-fluoro-biphenyl-2-yl)-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2’,3’-Dichloro-5-fluoro-biphenyl-2-yl)-acetonitrile is an organic compound with the molecular formula C14H8Cl2FN It is a derivative of biphenyl, featuring two chlorine atoms and one fluorine atom attached to the biphenyl structure, along with an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’,3’-Dichloro-5-fluoro-biphenyl-2-yl)-acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available biphenyl derivatives.
Halogenation: The biphenyl derivative undergoes halogenation to introduce chlorine and fluorine atoms at specific positions on the biphenyl ring.
Nitrile Introduction: The acetonitrile group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the biphenyl derivative is replaced by the nitrile group.
Industrial Production Methods
Industrial production methods for (2’,3’-Dichloro-5-fluoro-biphenyl-2-yl)-acetonitrile may involve large-scale halogenation and nitrile introduction reactions, optimized for high yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2’,3’-Dichloro-5-fluoro-biphenyl-2-yl)-acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The halogen atoms on the biphenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
(2’,3’-Dichloro-5-fluoro-biphenyl-2-yl)-acetonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of (2’,3’-Dichloro-5-fluoro-biphenyl-2-yl)-acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s halogen and nitrile groups can participate in various chemical interactions, influencing its reactivity and biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(2’,3’-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid: This compound is similar in structure but contains an acetic acid group instead of an acetonitrile group.
(2’,3’-Dichloro-5-fluoro-biphenyl-2-yl)-methanol: This compound features a methanol group in place of the acetonitrile group.
Uniqueness
(2’,3’-Dichloro-5-fluoro-biphenyl-2-yl)-acetonitrile is unique due to its specific combination of halogen atoms and the acetonitrile group, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C14H8Cl2FN |
|---|---|
Molecular Weight |
280.1 g/mol |
IUPAC Name |
2-[2-(2,3-dichlorophenyl)-4-fluorophenyl]acetonitrile |
InChI |
InChI=1S/C14H8Cl2FN/c15-13-3-1-2-11(14(13)16)12-8-10(17)5-4-9(12)6-7-18/h1-5,8H,6H2 |
InChI Key |
JXGBTZLCOKOELC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC(=C2)F)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















